Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-
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Overview
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)- is a heterocyclic organic compound that features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be achieved through flow chemistry techniques. For example, the rapid flow synthesis of oxazolines followed by their oxidation to oxazoles using commercial manganese dioxide has been reported. This method offers advantages in terms of safety and product purity .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized oxazoles and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes, although the exact molecular targets and pathways may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-Trimethyl-2-oxazoline
- 2-Oxazoline, 2,4,4-trimethyl-
- 2,4,4-Trimethyl-1,3-oxazoline
- 4,5-Dihydro-2,4,4-trimethyloxazole
- 2,4,4-Trimethyl-delta^2-oxazoline
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83286-31-1 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4,4-dimethyl-2-(1-methylpyrrol-2-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C10H14N2O/c1-10(2)7-13-9(11-10)8-5-4-6-12(8)3/h4-6H,7H2,1-3H3 |
InChI Key |
PPGXURQXOWOENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CN2C)C |
Origin of Product |
United States |
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